(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid is an organic compound with the chemical formula C13H19BClNO3. This compound is a boronic acid derivative, which is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid typically involves the following steps :
Starting Material: The synthesis begins with 3-hydroxy-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid.
Chlorination: The hydroxyl group is converted to a chloro group using thionyl chloride (SOCl2) under appropriate conditions to form 3-chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid sulfonate.
Boronic Acid Formation: The sulfonate is then reacted with sodium borate or potassium borate to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typically employed.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.
Coupling Reactions: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.
Scientific Research Applications
(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It is used in the production of advanced materials and as a precursor for various functionalized boronic acids.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid primarily involves its role as a boronic acid derivative . In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the pyrrolidin-1-yl propoxy group.
3-Hydroxy-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic Acid: The precursor in the synthesis of (3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid.
Uniqueness
This compound is unique due to the presence of both a chloro group and a pyrrolidin-1-yl propoxy group, which provide distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
[3-chloro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXGYKOIVCSEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCCC2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173929 | |
Record name | Boronic acid, B-[3-chloro-4-[3-(1-pyrrolidinyl)propoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-32-7 | |
Record name | Boronic acid, B-[3-chloro-4-[3-(1-pyrrolidinyl)propoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-4-[3-(1-pyrrolidinyl)propoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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